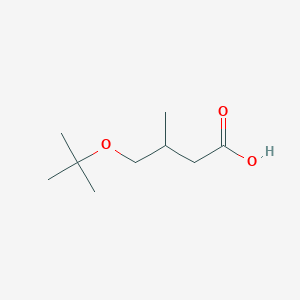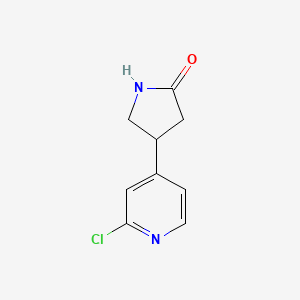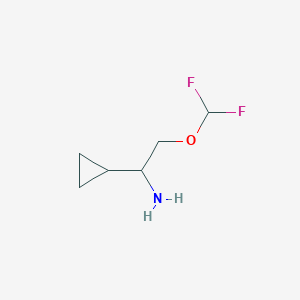
2-(3-Methoxy-2-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-2-methylphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring attached to a methoxy-substituted methylphenyl group.
Preparation Methods
The synthesis of 2-(3-Methoxy-2-methylphenyl)pyrrolidine typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the pyrrolidine ring. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-(3-Methoxy-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(3-Methoxy-2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets. The pyrrolidine ring provides structural rigidity, enhancing its interaction with biological macromolecules .
Comparison with Similar Compounds
2-(3-Methoxy-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
- 2-(3-Methoxyphenyl)pyrrolidine
- 2-(4-Methoxyphenyl)pyrrolidine
- 2-(4-Methoxy-3-methylphenyl)pyrrolidine
- 2-(3-Methylphenyl)pyrrolidine
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(3-methoxy-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-10(11-6-4-8-13-11)5-3-7-12(9)14-2/h3,5,7,11,13H,4,6,8H2,1-2H3 |
InChI Key |
DJNPONATQQZRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


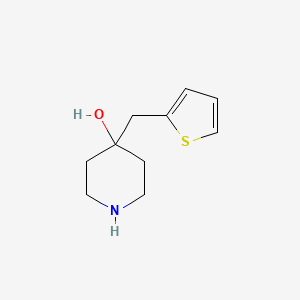
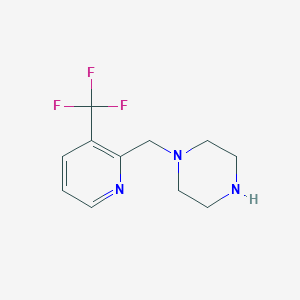
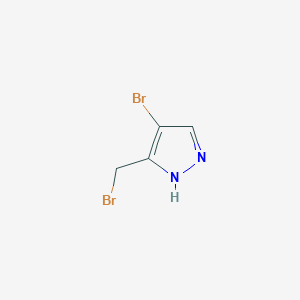
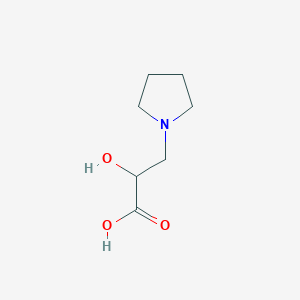
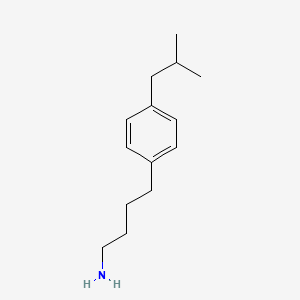
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)

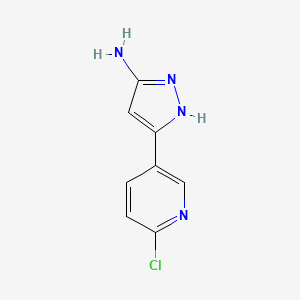
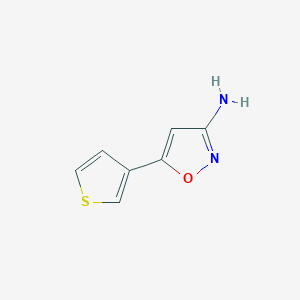
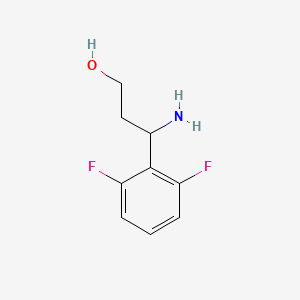
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)
